

chloramphenicol succinate clinical efficacy validation

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Compound Focus: Chloramphenicol succinate

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Traditional & Repurposed Clinical Efficacy

The table below summarizes the key efficacy data for **Chloramphenicol Succinate** (CAPS) from both its established and emerging therapeutic roles.

Therapeutic Area	Key Findings on Efficacy	Experimental Model	Proposed Mechanism of Action	Reference / Year
Inflammatory Bowel Disease (IBD)	Potent P2Y14R antagonism (IC_{50} = 1.585 nM); alleviated colitis symptoms, reduced colon shortening, restored gut barrier.	DSS-induced murine colitis model; <i>in vitro</i> antagonism assays.	Nanomolar efficacy P2Y14 receptor antagonist. [1]	2025
Cardioprotection	Significant infarct size reduction: 25±5% (pretreated) & 41±4% (delayed) vs. 56±5% (control).	Porcine model of acute myocardial infarction (45 min occlusion, 3h reperfusion).	Induction of protective autophagy (↑ Beclin-1, ↑ LC3B-II). [2]	2012 (Available PMC 2012)

Therapeutic Area	Key Findings on Efficacy	Experimental Model	Proposed Mechanism of Action	Reference / Year
Severe Bacterial Infections	Achieves therapeutic plasma concentrations (typically 10-20 µg/mL); penetrates CSF effectively (~50% of plasma levels).	Human clinical pharmacokinetic studies.	Binds to 50S ribosomal subunit, inhibiting bacterial protein synthesis. [3] [4] [5]	Established Use

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the pivotal studies.

Protocol: Validation as a P2Y14R Antagonist for IBD

This recent 2025 study employed a multi-step computational and experimental pipeline to validate the repurposing of CAPS for IBD therapy [1].

- **Virtual Screening & Molecular Docking:** A structure-based virtual screening (SBVS) of the DrugBank database was performed against the P2Y14 receptor structure. Molecular docking was conducted using **Glide XP** and **AutoDock Vina** to predict binding modes and affinities.
- **Molecular Dynamics (MD) & Energetics:** Top candidates from docking underwent **MD simulations** to assess the stability of the ligand-receptor complex in a simulated physiological environment. The binding free energy was calculated using the **MM/GBSA** method.
- ***In Vitro* Validation:** **The P2Y14R antagonistic activity of CAPS was confirmed using cellular assays, reporting an IC₅₀ of 1.585 nM.** Cytotoxicity was also evaluated to rule out non-specific effects.
- ***In Vivo* Efficacy:** **The therapeutic potential was tested in a DSS-induced murine colitis model.** CAPS treatment was evaluated based on disease activity index, colon length, and restoration of gut barrier integrity (e.g., ZO-1, Occludin expression).

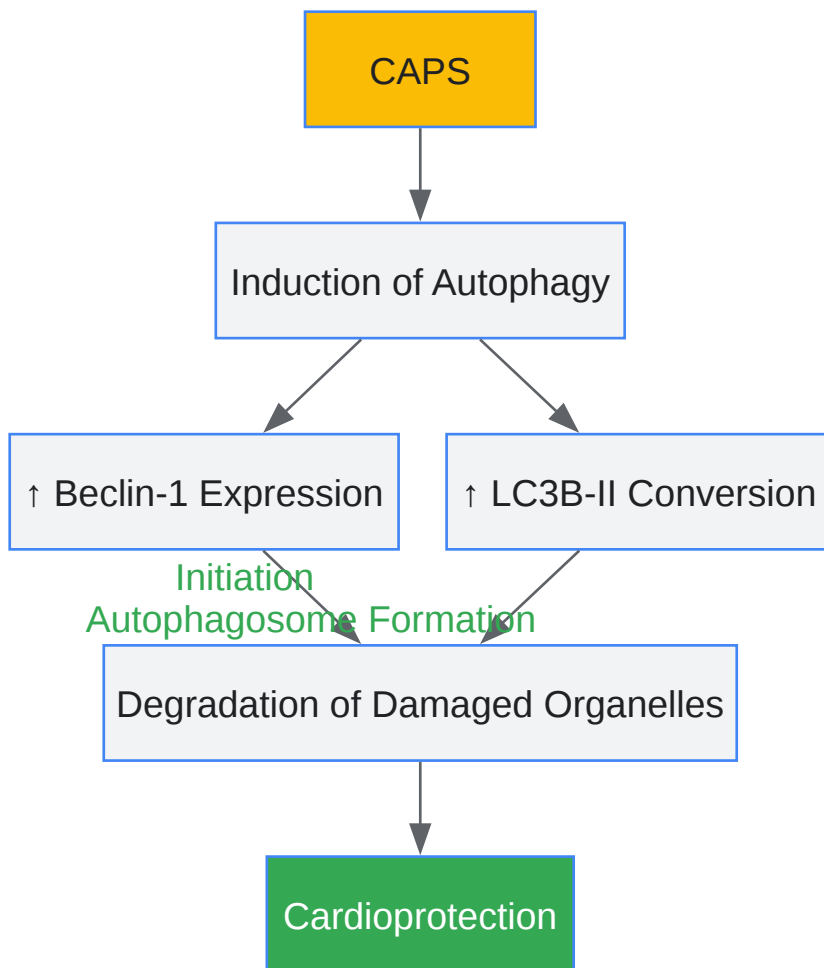
Protocol: Cardioprotection via Autophagy Induction

This 2012 study investigated the cardioprotective effects of CAPS in a large animal model [2].

- **Animal Model:** Domestic swine underwent a **45-minute coronary artery occlusion**, followed by **3 hours of reperfusion**.
- **Dosing Regimens:**
 - **Pretreatment:** CAPS (20 mg/kg) or saline was administered intravenously **10 minutes before** the ischemic event.
 - **Delayed Treatment:** CAPS (20 mg/kg) was administered intravenously **30 minutes after** occlusion began (i.e., just before reperfusion).
- **Infarct Size Measurement:** After reperfusion, the area at risk was delineated with **Evan's blue dye**, and the area of necrosis (infarct) was stained with **triphenyltetrazolium chloride (TTC)**. Infarct size was expressed as a percentage of the area at risk.
- **Molecular Analysis:** Myocardial tissue samples were analyzed by **immunoblotting** for markers of autophagy, specifically **Beclin-1** and the lipidated form of **Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II)**.

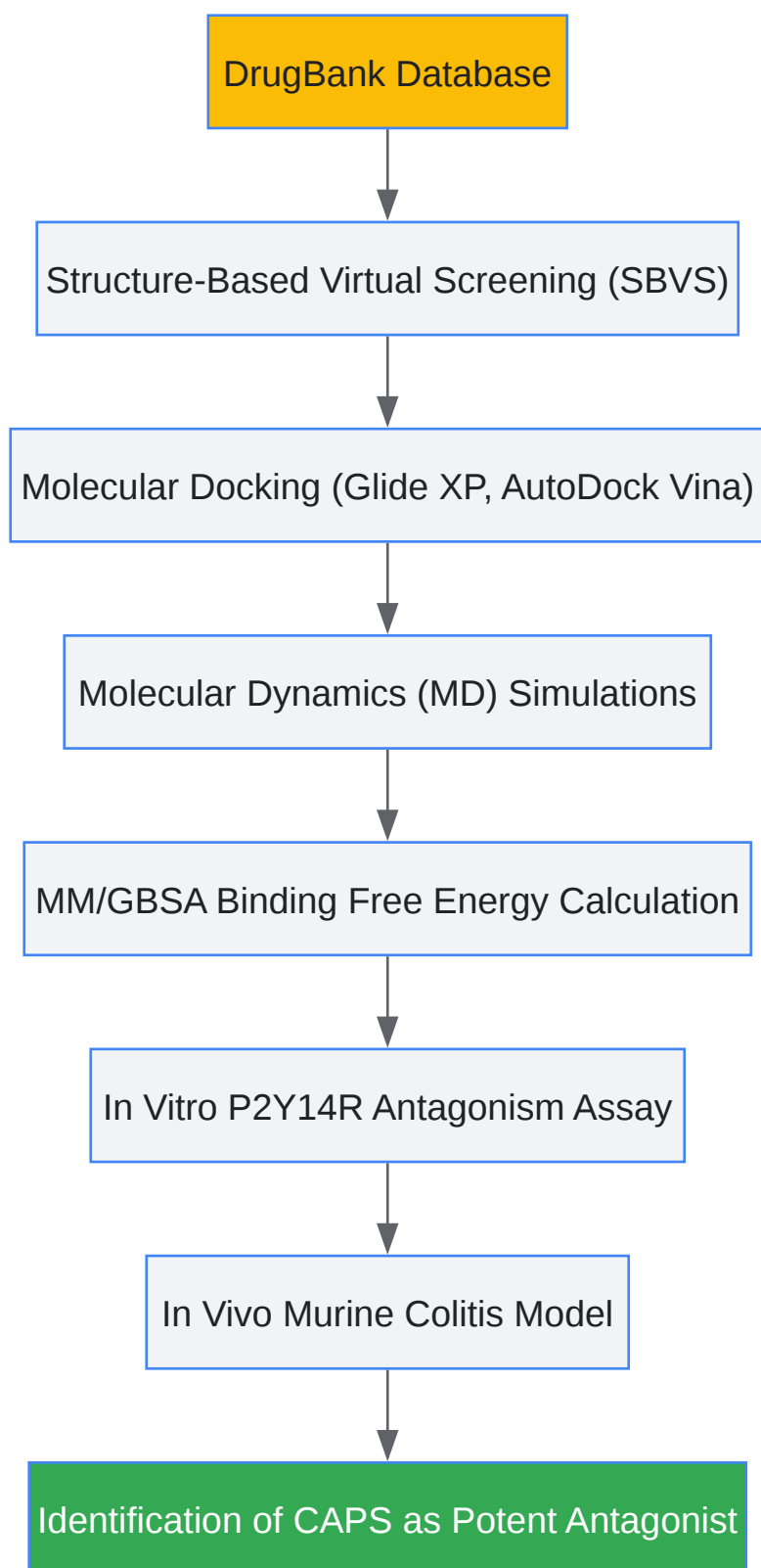
Mechanism of Action & Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows identified in the research, providing a visual summary of the mechanisms and validation processes.



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Chloramphenicol Succinate (CAPS) activates autophagy, a cellular clearance process, by upregulating key proteins like Beclin-1 and facilitating the conversion of LC3 to its active form (LC3-II). This enhanced degradation pathway helps remove proteins and organelles damaged by ischemia-reperfusion injury, leading to a reduction in infarct size [2].



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The computational drug repurposing pipeline began with screening a library of approved drugs, used molecular docking to predict binding, and refined the selection with dynamics simulations and free energy calculations. The top candidate, CAPS, was then validated through increasingly complex biological experiments, culminating in a disease model [1].

Key Insights for Researchers

- **Beyond Antibiotics:** The most significant recent finding is the high-affinity, nanomolar antagonism of the P2Y₁₄ receptor, suggesting a potent new mechanism of action entirely separate from protein synthesis inhibition [1].
- **Clinical Repurposing Potential:** The efficacy of CAPS in **delayed treatment** for cardioprotection is highly relevant for clinical translation, as most patients present after ischemia has begun [2].
- **Established Pharmacokinetics:** As a prodrug, CAPS must be hydrolyzed to active chloramphenicol, leading to variable bioavailability (~70% IV). It achieves good tissue penetration, including into the CSF, which underpins its historical efficacy in meningitis [6] [4] [5].
- **Critical Safety Profile:** Its use is limited by the risk of serious and fatal blood dyscrasias, including aplastic anemia. This risk necessitates that it be reserved for serious infections where safer alternatives are ineffective or contraindicated, a consideration that also applies to any repurposing efforts [7] [8].

The experimental data shows that **chloramphenicol succinate** has promising applications beyond its traditional antibiotic use. Researchers focusing on IBD, cardioprotection, or GPCR antagonism may find its high-affinity interaction with the P2Y₁₄ receptor a particularly valuable lead.

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